Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)-
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Overview
Description
Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- is a complex organic compound with a unique structure that includes a dioxetane ring fused to a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxetane ring and the subsequent fusion with the benzofuran structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
the principles of organic synthesis and process optimization would apply to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran: A closely related compound with a similar structure but lacking the acetyl group.
Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- derivatives: Various derivatives with different functional groups introduced through substitution reactions
Uniqueness
The uniqueness of Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- lies in its specific structural features, such as the dioxetane ring and the acetyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
128753-86-6 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(2a,7b-dimethyldioxeto[3,4-b][1]benzofuran-4-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-7(13)8-5-4-6-9-10(8)14-12(3)11(9,2)15-16-12/h4-6H,1-3H3 |
InChI Key |
VPSOTEYZOPXZJE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=CC=C1)C3(C(O2)(OO3)C)C |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)C3(C(O2)(OO3)C)C |
Origin of Product |
United States |
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